

Application Notes and Protocols for 93-O17O

LNP Synthesis

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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B15576624

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of lipid nanoparticles (LNPs) using the novel ionizable lipidoid **93-O17O**. The protocols are compiled from established research methodologies and are intended for research purposes only.

Introduction to 93-O17O Lipid Nanoparticles

93-O17O is a chalcogen-containing ionizable cationic lipidoid that has demonstrated significant potential in the formulation of lipid nanoparticles for the delivery of various therapeutic payloads, including messenger RNA (mRNA) and cyclic dinucleotides like cGAMP.[1][2] LNPs formulated with **93-O17O** have been utilized in applications such as in situ cancer vaccination and have shown effective delivery to specific cell types.[1][2]

The synthesis of **93-O17O** LNPs typically involves a rapid mixing process, most commonly using a microfluidic device, where an organic phase containing the lipids is mixed with an aqueous phase containing the payload. This process allows for precise control over the physicochemical properties of the resulting nanoparticles.

Materials and Equipment

Lipids and Reagents

Component	Supplier (Example)	Purpose
93-O17O	MedchemExpress	Ionizable Cationic Lipidoid
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	Avanti Polar Lipids	Helper Lipid
Cholesterol	Sigma-Aldrich	Helper Lipid
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)	Avanti Polar Lipids	PEGylated Lipid
Ethanol (200 proof, anhydrous)	Sigma-Aldrich	Organic Solvent
Citrate Buffer (e.g., 50 mM, pH 4.0)	Prepared in-house	Aqueous Phase Buffer
Phosphate-Buffered Saline (PBS), pH 7.4	Thermo Fisher Scientific	Dialysis and Resuspension Buffer
Payload (e.g., mRNA, cGAMP)	Synthesized or Purchased	Therapeutic Cargo

Equipment

- Microfluidic mixing system (e.g., NanoAssemblr Ignite)
- Syringe pumps
- Microfluidic chip (e.g., staggered herringbone micromixer)
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
- Zeta potential analyzer
- Fluorometer for encapsulation efficiency determination (e.g., using RiboGreen assay for RNA)
- Dialysis cassettes (e.g., 20 kDa MWCO)

- Sterile, RNase-free consumables (syringes, tubes, pipette tips)

Experimental Protocols

Preparation of Stock Solutions

- Lipid Stock Solution (Organic Phase):
 - Dissolve **93-O170**, DOPE, cholesterol, and DMG-PEG2000 in 100% ethanol to achieve the desired molar ratio. A commonly reported molar ratio for similar ionizable lipidoid LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DOPE:Cholesterol:PEG-Lipid).
 - The total lipid concentration in the ethanolic solution should be prepared to achieve the desired final concentration after mixing. For example, a 10 mM total lipid stock can be prepared.
 - Vortex the solution until all lipids are completely dissolved. Store at -20°C.
- Payload Stock Solution (Aqueous Phase):
 - Dissolve the payload (e.g., mRNA or cGAMP) in a citrate buffer (e.g., 50 mM, pH 4.0).
 - The concentration of the payload should be determined based on the desired final lipid-to-payload ratio. For mRNA, an N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA) of approximately 6 is often targeted.^[3]

LNP Synthesis via Microfluidic Mixing

The following protocol is a general guideline for LNP synthesis using a microfluidic device. Specific parameters should be optimized for the particular instrument and desired LNP characteristics.

- System Setup:
 - Prime the microfluidic system with ethanol and then with the aqueous buffer to ensure the channels are clean and free of air bubbles.
 - Load the lipid stock solution into one syringe and the payload stock solution into another syringe.

- Mixing:
 - Set the flow rate ratio (FRR) of the aqueous phase to the organic phase. A common FRR is 3:1.
 - Set the total flow rate (TFR). A typical TFR can range from 2 to 12 mL/min. Higher TFRs generally result in smaller LNPs.
 - Initiate the flow from both syringes to begin the mixing process in the microfluidic chip.
 - Collect the resulting LNP dispersion from the outlet of the chip into a sterile collection tube.

Purification

- Ethanol Removal and Buffer Exchange:
 - Immediately after synthesis, dialyze the LNP dispersion against sterile PBS (pH 7.4) to remove ethanol and raise the pH to a physiological level.
 - Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 20 kDa).
 - Perform dialysis at 4°C for at least 2 hours, with at least two changes of the dialysis buffer.
- Concentration (Optional):
 - If a higher concentration of LNPs is required, centrifugal filter units can be used.

Characterization

- Size and Polydispersity Index (PDI):
 - Dilute a small aliquot of the purified LNP suspension in PBS.
 - Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
- Zeta Potential:
 - Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).

- Measure the zeta potential using an electrophoretic light scattering instrument.
- Encapsulation Efficiency:
 - For mRNA, the encapsulation efficiency can be determined using a fluorescent dye such as RiboGreen.
 - Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
 - The encapsulation efficiency is calculated as: $EE (\%) = [(Total\ RNA) - (Free\ RNA)] / (Total\ RNA) * 100$

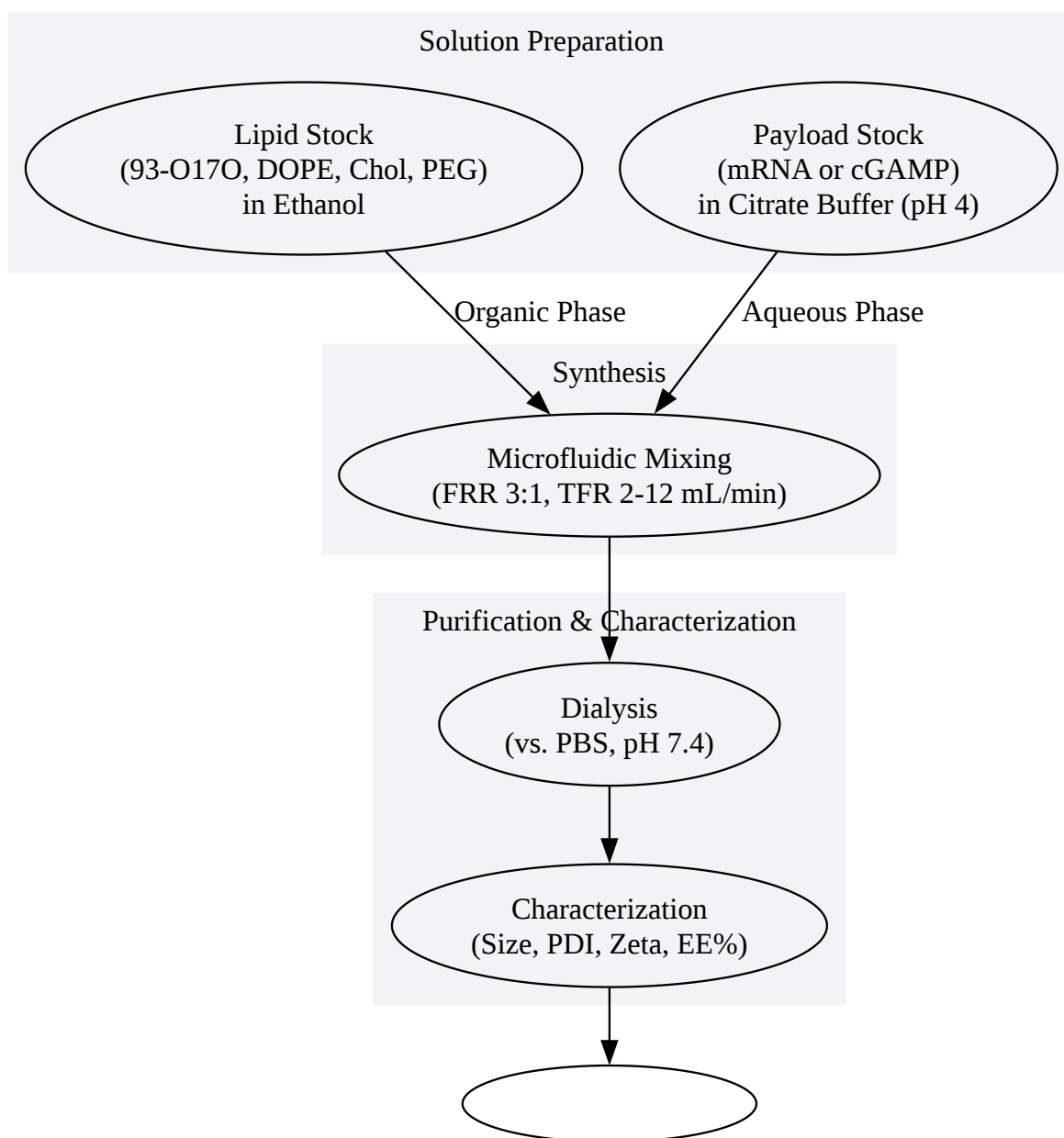
Quantitative Data Summary

The following table summarizes typical physicochemical properties of LNPs formulated with ionizable lipidoids similar to **93-O17O**. Actual values for **93-O17O** LNPs may vary depending on the specific formulation parameters.

Parameter	Typical Value	Method of Analysis
Molar Ratio (93-O17O:DOPE:Chol:DMG-PEG2000)	50:10:38.5:1.5	-
N:P Ratio (for mRNA)	~6	Calculation
Hydrodynamic Diameter	80 - 150 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4)	Slightly negative to neutral	Electrophoretic Light Scattering
Encapsulation Efficiency (mRNA)	> 90%	RiboGreen Assay

Diagrams

LNP Synthesis Workflow



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Caption: Logical flow of in situ cancer vaccination.

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